(S)-3-Aminopiperidine dihydrochloride

Catalog No.
S690840
CAS No.
334618-07-4
M.F
C5H14Cl2N2
M. Wt
173.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Aminopiperidine dihydrochloride

CAS Number

334618-07-4

Product Name

(S)-3-Aminopiperidine dihydrochloride

IUPAC Name

(3S)-piperidin-3-amine;dihydrochloride

Molecular Formula

C5H14Cl2N2

Molecular Weight

173.08 g/mol

InChI

InChI=1S/C5H12N2.2ClH/c6-5-2-1-3-7-4-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m0../s1

InChI Key

GGPNYXIOFZLNKW-XRIGFGBMSA-N

SMILES

C1CC(CNC1)N.Cl.Cl

Synonyms

(3S)-3-Piperidinamine Dihydochloride;

Canonical SMILES

C1CC(CNC1)N.Cl.Cl

Isomeric SMILES

C1C[C@@H](CNC1)N.Cl.Cl

(S)-3-Aminopiperidine dihydrochloride (CAS 334618-07-4) is a highly pure, chiral cyclic diamine formulated as a stable dihydrochloride salt. As a critical building block in advanced pharmaceutical synthesis, it provides the essential (S)-stereocenter required for the spatial orientation of novel therapeutics, including PROTAC cereblon ligands and focal adhesion kinase (FAK) inhibitors. Procured as a white to off-white crystalline powder with a melting point of 190-195 °C, this salt form ensures superior handling, long-term stability, and precise stoichiometric control during complex coupling reactions compared to its free base or racemic alternatives .

Substituting (S)-3-Aminopiperidine dihydrochloride with racemic mixtures or the free base form introduces severe process inefficiencies and quality risks. Using racemic 3-aminopiperidine requires downstream chiral resolution—typically via diastereomeric salt formation with expensive resolving agents—which inherently caps the theoretical yield at 50% and significantly increases solvent waste and cycle times [1]. Furthermore, attempting to procure the (S)-free base instead of the dihydrochloride salt leads to handling challenges; the free base is highly susceptible to atmospheric oxidation and carbon dioxide absorption, leading to variable assay purities and inconsistent dosing in moisture-sensitive coupling reactions .

Handling Stability: Dihydrochloride Salt vs. Free Base

The formulation of (S)-3-Aminopiperidine as a dihydrochloride salt fundamentally alters its processability. The dihydrochloride salt is a stable crystalline solid with a melting point of 190-195 °C, which resists atmospheric degradation under standard storage conditions. In contrast, the free base form is an unstable liquid or low-melting solid that rapidly absorbs moisture and CO2 from the air, leading to purity degradation. Procurement of the dihydrochloride salt ensures >98% assay stability over extended storage, eliminating the need for strict inert-gas handling during routine manufacturing .

Evidence DimensionPhysical state and storage stability
Target Compound DataStable crystalline solid (mp 190-195 °C), >98% purity retention
Comparator Or BaselineFree base form (prone to oxidation and CO2 absorption)
Quantified DifferenceElimination of inert-atmosphere handling requirements
ConditionsStandard ambient laboratory storage

Procuring the stable salt form reduces specialized storage costs and prevents batch failures caused by degraded amine precursors.

Atom Economy and Yield: Enantiopure Salt vs. Racemic Mixture

Utilizing pre-resolved (S)-3-Aminopiperidine dihydrochloride drastically improves the atom economy of synthetic pathways compared to starting with racemic 3-aminopiperidine. In-house resolution of the racemate using chiral acids (e.g., dibenzoyltartaric acid) typically achieves a maximum theoretical yield of 50%, with practical isolated yields often falling below 40% due to repeated recrystallization steps required to achieve >98% ee. By procuring the enantiopure (S)-salt directly, manufacturers achieve ~100% utilization of the piperidine core in downstream coupling, cutting raw material waste by more than half [1].

Evidence DimensionEffective yield of the (S)-enantiomer
Target Compound Data~100% utilization in downstream synthesis
Comparator Or BaselineRacemic 3-aminopiperidine (<40-50% yield after resolution)
Quantified Difference>2-fold increase in effective material utilization
ConditionsAsymmetric synthesis and chiral resolution workflows

Direct procurement of the enantiopure building block eliminates costly and wasteful resolution steps, lowering the overall cost of goods for the final API.

Pharmacological Potency: (S)-3-Aminopiperidine in Kinase Inhibitors

The specific (S)-stereocenter of 3-aminopiperidine is critical for optimizing target affinity in novel kinase inhibitors. In the development of diaminopyrimidine-based Focal Adhesion Kinase (FAK) inhibitors, incorporating the (S)-3-aminopiperidine moiety as a hydrophilic segment significantly improved binding interactions. Compounds utilizing the (S)-enantiomer achieved an IC50 of 240 nM against FAK, outperforming analogs with shorter or non-chiral hydrophilic segments [1]. This demonstrates the compound's value as a precision building block for non-DPP-4 targeted therapies.

Evidence DimensionFAK inhibitory activity (IC50)
Target Compound DataIC50 = 240 nM (with S-3-aminopiperidine segment)
Comparator Or BaselineNon-optimized hydrophilic segments (lower affinity/higher IC50)
Quantified DifferenceEnhanced nanomolar potency through precise stereochemical alignment
ConditionsIn vitro FAK enzyme activity assay

Procuring the exact (S)-enantiomer is essential for achieving nanomolar potency in specific advanced oncology targets.

Structural Prerequisite for PROTAC Cereblon Ligands

Beyond kinase inhibitors, the (S)-configuration is an emerging prerequisite for novel targeted protein degraders. In the synthesis of estrogen receptor (ER) PROTAC degraders such as ERD-1233, (S)-3-aminopiperidine derivatives are utilized to construct advanced cereblon (CRBN) ligands. The precise spatial orientation provided by the (S)-enantiomer allows for optimal ternary complex formation between the target protein and the E3 ligase, achieving DC50 (degradation concentration) values in the sub-nanomolar range (0.01-0.2 nM) [1]. Substituting with the (R)-enantiomer disrupts this complex geometry.

Evidence DimensionProtein degradation efficacy (DC50)
Target Compound DataDC50 = 0.01-0.2 nM (using S-derived CRBN ligands)
Comparator Or Baseline(R)-enantiomer or non-optimized ligands (disrupted ternary complex)
Quantified DifferenceSub-nanomolar degradation efficiency driven by (S)-stereochemistry
ConditionsIn vitro targeted protein degradation assays

For PROTAC development, selecting the (S)-enantiomer is non-negotiable for enabling the correct E3 ligase recruitment geometry.

Synthesis of PROTAC Degraders

The (S)-enantiomer is a critical building block for designing advanced cereblon (CRBN) ligands used in targeted protein degraders, where precise stereochemistry dictates degradation efficiency and ternary complex formation [1].

Development of FAK Inhibitors

Utilized in the synthesis of diaminopyrimidine derivatives targeting Focal Adhesion Kinase, where the (S)-configuration enhances the hydrophilic interaction and overall kinase inhibitory activity to the nanomolar range [2].

Chiral Scaffold Library Generation

Procured as a stable, high-purity starting material for high-throughput screening libraries, providing a reliable (S)-stereocenter without the handling, oxidation, or yield issues associated with the free base or racemic mixtures .

Dates

Last modified: 09-14-2023

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